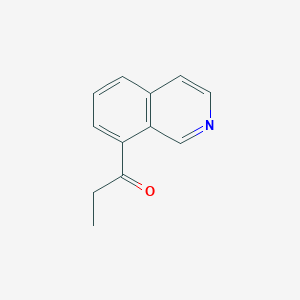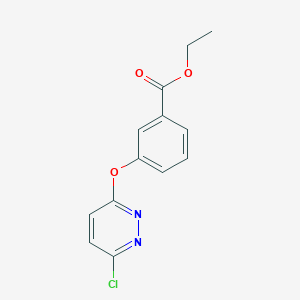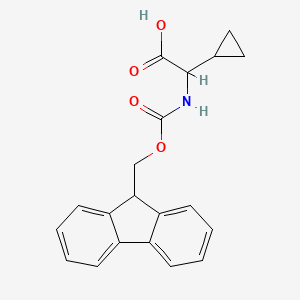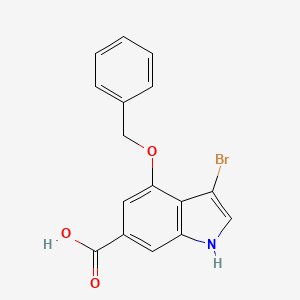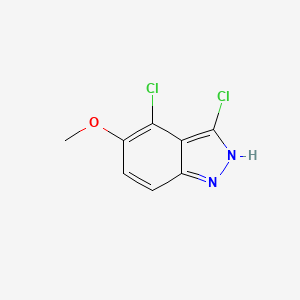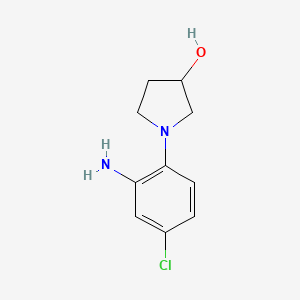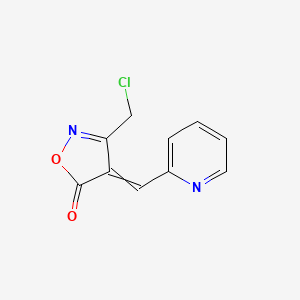
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride
説明
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride, also known as PTM-THP-A-DHC, is a compound with a wide range of applications in scientific research. It is a structural analog of the neurotransmitter dopamine, and is used in experiments involving dopamine receptors, as well as in studies of other neurotransmitter systems. PTM-THP-A-DHC has been used in studies of the effects of dopamine receptor agonists and antagonists on behavior, as well as in studies of the effects of dopamine on learning and memory. It has also been used in studies of the mechanism of action of drugs that target dopamine receptors.
科学的研究の応用
Novel PDE9A Inhibitor for Cognitive Disorders
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-yl)-amine dihydrochloride, specifically as PF-04447943, has been identified as a selective brain penetrant PDE9A inhibitor. This compound has shown promise in elevating central cGMP levels in the brain and cerebrospinal fluid of rodents. It exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials have confirmed its tolerability in humans and its potential for testing clinical hypotheses in disease states associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Synthesis of Pyridin-2-ylmethyl-substituted Heterocycles
A multi-component tether catalysis one-pot protocol has been developed for the synthesis of pyridin-2-ylmethyl-substituted heterocycles. This method allows for the introduction of the pyridin-2-ylmethyl group into various compounds, leading to the construction of a diverse library of pyridin-2-ylmethyl-substituted heterocycles resembling those found in nature (Li et al., 2019).
Catalyzed Oligomerization and Polymerization of Ethylene
This compound derivatives have been used in catalyzing the oligomerization or polymerization of ethylene. The products of these reactions are dependent on the co-catalyst and solvent used, demonstrating the compound's versatility in polymer chemistry (Obuah et al., 2014).
Antioxidant and Acetylcholinesterase Inhibitory Properties
Diverse γ-pyridinyl amine derivatives, including those related to pyridin-3-ylmethyl-(tetrahydro-pyran-4-yl)-amine, have shown good antioxidant activity and moderate acetylcholinesterase inhibitory properties. This highlights their potential in the development of new molecules with dual activity for antioxidant and acetylcholinesterase inhibitory capacities (Vargas Méndez & Kouznetsov, 2015).
Fluorescent Sensor for Inorganic Cations
A novel fluorescent dye based on pyridin-3-ylmethyl-(tetrahydro-pyran-4-yl)-amine has been developed for the fluorescence detection of small inorganic cations. This compound acts as a sensor in highly polar solvents like acetonitrile, showcasing its potential in analytical chemistry (Mac et al., 2010).
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)oxan-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-2-10(8-12-5-1)9-13-11-3-6-14-7-4-11;;/h1-2,5,8,11,13H,3-4,6-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNWUFFYDRBMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



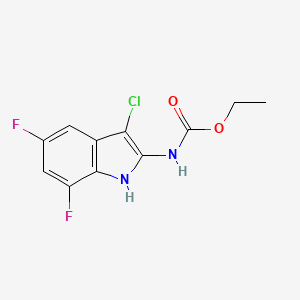
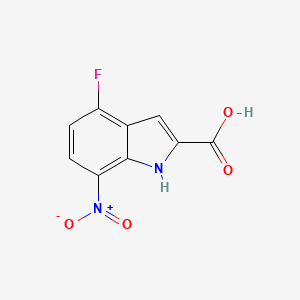
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B1441009.png)
